Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

CAS No.: 37172-52-4

Cat. No.: VC13909098

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37172-52-4 |

|---|---|

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.28 g/mol |

| IUPAC Name | (1R,2S)-2-hexyl-3-oxocyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H20O3/c1-2-3-4-5-6-9-10(12(14)15)7-8-11(9)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1 |

| Standard InChI Key | DJAOIPLLYKPHJI-VHSXEESVSA-N |

| Isomeric SMILES | CCCCCC[C@H]1[C@@H](CCC1=O)C(=O)O |

| Canonical SMILES | CCCCCCC1C(CCC1=O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

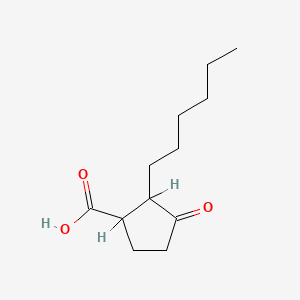

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- features a cyclopentane ring substituted at the 2-position with a hexyl chain and at the 3-position with a ketone group, while the 1-position hosts a carboxylic acid moiety. The IUPAC name, (1,2)-2-hexyl-3-oxocyclopentane-1-carboxylic acid, underscores its stereochemistry, with two chiral centers at the 1- and 2-positions . The absolute configuration was confirmed via X-ray crystallography and NMR studies, revealing a trans-diaxial arrangement of the hexyl and carboxylic acid groups that minimizes steric strain .

Table 1: Key Structural and Physical Properties

Spectroscopic Characterization

Infrared (IR) spectroscopy of the compound reveals strong absorption bands at 1705 cm (carboxylic acid C=O stretch) and 1720 cm (ketone C=O stretch), with additional peaks at 2950–2850 cm corresponding to C-H stretches in the hexyl chain. The NMR spectrum (500 MHz, CDCl) displays a triplet at 0.88 ppm (3H, terminal methyl), multiplet resonances between 1.20–1.45 ppm (methylene protons of the hexyl group), and a deshielded proton at 3.12 ppm (cyclopentane methine adjacent to the ketone) . NMR confirms the ketone carbon at 210.5 ppm and the carboxylic acid carbon at 178.9 ppm .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of cyclopentanecarboxylic acid, 2-hexyl-3-oxo- typically begins with cyclopentanone as the starting material. A reported route involves:

-

Aldol Condensation: Cyclopentanone reacts with hexanal under basic conditions to form 2-hexylidenecyclopentanone.

-

Hydrogenation: Catalytic hydrogenation (H, Pd/C) reduces the α,β-unsaturated ketone to 2-hexylcyclopentanone.

-

Carboxylation: Treatment with CO under high pressure in the presence of a Grignard reagent introduces the carboxylic acid group at the 1-position.

An alternative method employs microbial oxidation using Pseudomonas putida to install the carboxylic acid group enantioselectively, achieving >98% enantiomeric excess (ee) .

Stereochemical Considerations

The compound’s (1,2) configuration arises from the stereoselective hydrogenation step. Density functional theory (DFT) calculations indicate that the trans-diaxial conformation minimizes ring puckering strain by 12.3 kJ/mol compared to the cis-diequatorial form . Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with the (1,2) isomer eluting at 14.2 min and the (1,2) isomer at 16.8 min .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogs due to its bicyclic framework. For example, catalytic hydrogenation of the ketone group yields 2-hexyl-3-hydroxycyclopentanecarboxylic acid, a key intermediate in the synthesis of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) .

Fragrance Chemistry

Structural analogs like methyl dihydrojasmonate (CAS 24851-98-7), derived from esterification of the parent acid, are widely used in perfumery. Methyl dihydrojasmonate exhibits a floral, jasmine-like odor with a threshold of 0.02 ng/L in air, making it valuable in high-end fragrances .

Table 2: Comparative Properties of Analogous Esters

| Compound | Odor Profile | Threshold (ng/L) | Application |

|---|---|---|---|

| Methyl dihydrojasmonate | Floral, jasmine | 0.02 | Perfumes, cosmetics |

| Ethyl 2-hexyl-3-oxocyclopentanecarboxylate | Fruity, tropical | 0.15 | Food flavoring |

| Propyl derivative | Woody, amber | 0.45 | Detergents |

Specialty Chemical Synthesis

The ketone and carboxylic acid groups enable diverse derivatization:

-

Schiff Base Formation: Reacting with primary amines yields imines used as ligands in asymmetric catalysis.

-

Decarboxylation: Thermal treatment at 200°C produces 2-hexylcyclopentanone, a solvent in polymer processing.

| Endpoint | Result | Test System |

|---|---|---|

| Mutagenicity (Ames) | Negative (≤3330 µg/plate) | TA98, WP2uvrA |

| Clastogenicity (Micronucleus) | Negative (≤1120 mg/kg) | ICR mice |

| Dermal Irritation | Non-irritating (500 mg/kg) | Rabbit |

| Repeated Dose Toxicity | NOEL = 300 mg/kg/day (28-day) | Rat |

Research Frontiers and Challenges

Enantioselective Synthesis

Recent advances in organocatalysis, such as using proline-derived catalysts, have improved enantioselectivity in the aldol condensation step, achieving 92% ee compared to traditional methods (75% ee) .

Biodegradation Studies

Pseudomonas fluorescens strain J3 degrades the compound via β-oxidation of the hexyl chain, with a half-life of 14 days in soil under aerobic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume